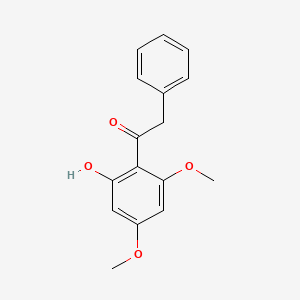

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

Description

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone (CAS: 39604-66-5) is a hydroxyacetophenone derivative with the molecular formula C₁₆H₁₆O₄ and a molecular weight of 272.30 g/mol . It features a central acetophenone scaffold substituted with hydroxy and methoxy groups at positions 2, 4, and 6, along with a phenyl group at the ethanone position.

Properties

IUPAC Name |

1-(2-hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-12-9-14(18)16(15(10-12)20-2)13(17)8-11-6-4-3-5-7-11/h3-7,9-10,18H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWDJRBUBVCKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351018 | |

| Record name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39604-66-5 | |

| Record name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',6'-Dimethoxy-2'-hydroxy-2-phenylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Electrophilic Aromatic Substitution and Acetophenone Formation

A common approach to prepare substituted acetophenones involves electrophilic aromatic substitution (SEAr) reactions on phenolic precursors, followed by acetylation to introduce the ethanone moiety.

- Starting materials: Resorcinol derivatives or hydroxyacetophenones.

- Catalysts: Lewis acids such as anhydrous zinc chloride (ZnCl2) are used to facilitate the reaction.

- Solvents: Glacial acetic acid or ethyl acetate.

- Conditions: Heating to reflux or elevated temperatures (e.g., 150 °C) for several hours.

For example, 1-(2,4-dihydroxyphenyl)ethanone can be synthesized by reacting resorcinol with acetyl chloride or acetic anhydride in the presence of ZnCl2 and glacial acetic acid, followed by purification through crystallization or chromatography.

Methylation to Introduce Methoxy Groups

The hydroxyl groups on the aromatic ring are methylated to form methoxy substituents using methylating agents such as methyl 4-toluenesulfonate or methyl iodide.

- Reagents: Sodium carbonate as a base, methyl 4-toluenesulfonate as methyl donor.

- Solvent: Acetone.

- Conditions: Reflux for several hours (e.g., 9 hours), followed by hydrolysis of excess methylating agent and acidification to precipitate the product.

This step converts hydroxyacetophenones into 2-hydroxy-4,6-dimethoxyacetophenone intermediates with high purity (up to 94% by HPLC).

Formation of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

The final step involves attaching the phenyl ethanone moiety to the substituted acetophenone core.

- Method: Condensation or Friedel-Crafts acylation reactions.

- Typical reagents: Acetophenone derivatives and substituted phenyl rings.

- Catalysts: Lewis acids such as ZnCl2 or aluminum chloride (AlCl3).

- Purification: Silica gel column chromatography using ethyl acetate/hexanes mixtures.

While specific detailed protocols for this exact compound are limited, analogous compounds have been synthesized by reacting 2-hydroxy-4,6-dimethoxyacetophenone with benzaldehyde derivatives under basic or acidic conditions, followed by isolation of the ketone product.

Alternative Synthetic Routes

- Prenylation and alkylation: Some methods involve prenylation of hydroxyacetophenones using prenol and ZnCl2, followed by further functionalization.

- Chromatography-free multigram synthesis: For related flavonol compounds, multistep syntheses involving acetylation, methylation, and cyclization have been developed on large scales with high purity and yield.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material(s) | Reagents/Catalysts | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|---|

| 1 | Electrophilic aromatic substitution (acetylation) | Resorcinol or hydroxyphenol derivatives | ZnCl2, glacial acetic acid | 150 °C, 20 min to several hours | ~90% yield, mp ~143-144 °C | Formation of hydroxyacetophenone core |

| 2 | Methylation | Hydroxyacetophenone | Methyl 4-toluenesulfonate, Na2CO3 | Reflux in acetone, 9 h | 82-94% purity by HPLC | Introduces methoxy groups at 4,6-positions |

| 3 | Friedel-Crafts acylation or condensation | 2-Hydroxy-4,6-dimethoxyacetophenone + phenyl source | ZnCl2 or AlCl3 | Reflux, stirring, followed by chromatography | Variable, high purity achievable | Attaches phenyl ethanone moiety |

| 4 | Purification | Crude product | Silica gel chromatography | Ethyl acetate/hexanes solvent | High purity | Essential for isolating target compound |

Research Findings and Notes

- The use of anhydrous ZnCl2 as a Lewis acid catalyst is common and effective for both acetylation and prenylation reactions.

- Methylation using methyl 4-toluenesulfonate in acetone with sodium carbonate base provides a clean conversion to methoxy groups with minimal side products.

- Reaction monitoring by thin-layer chromatography (TLC) and purification by column chromatography are standard to ensure product purity.

- The final compound’s purity is typically confirmed by HPLC and melting point analysis, with yields ranging from moderate to high depending on reaction conditions and scale.

- Alternative synthetic routes may involve multi-step sequences starting from simpler phenolic compounds, but the above method remains the most direct and practical for laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(2-hydroxy-4,6-dimethoxyphenyl)-2-phenylpropanone, while reduction may produce 1-(2-hydroxy-4,6-dimethoxyphenyl)-2-phenylethanol .

Scientific Research Applications

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: The compound is studied for its potential antibacterial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an anti-inflammatory agent.

Industry: It is used in the development of advanced materials, such as photoluminescent compounds for display technologies

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone involves its interaction with various molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membranes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substitutions

1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone (Xanthoxylin)

- Molecular formula : C₁₀H₁₂O₄; MW : 196.20 g/mol .

- Key differences: Lacks the phenyl group at the ethanone position, resulting in reduced steric bulk.

- Applications : Intermediate in chalcone synthesis (e.g., DiNap, a derivative with antiviral activity) .

(E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one (DiNap)

- Molecular formula : C₂₀H₁₈O₄; MW : 322.36 g/mol .

- Key differences : Chalcone structure with a naphthyl group instead of phenyl.

- Biological activity : Inhibits PRRSV replication (EC₅₀: 5.2 μM) via interference with viral entry .

1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)-2-phenylethanone

Halogenated Derivatives

2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone

- Molecular formula : C₁₆H₁₄Cl₂O₄; MW : 357.19 g/mol .

- Key differences : Chlorine atoms enhance electron-withdrawing effects, improving stability.

- Applications: Potential cytotoxicity in cancer cells, though less potent (GI₅₀: 96.6 μM) compared to other chalcones .

1-(3-Bromo-2-hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

Chalcone Derivatives with Antioxidant Activity

Flavokawain B

- Structure : (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one .

- Biological activity : Antioxidant effects in HepG2 cells (20–100 μM) via Nrf2-ARE pathway activation .

(E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone | C₁₆H₁₆O₄ | 272.30 | 93–95 | 2-OH, 4,6-OCH₃, phenyl |

| Xanthoxylin | C₁₀H₁₂O₄ | 196.20 | Not reported | 2-OH, 4,6-OCH₃ |

| DiNap | C₂₀H₁₈O₄ | 322.36 | Not reported | 2-OH, 4,6-OCH₃, naphthyl |

| 2-(2,4-Dichlorophenyl) derivative | C₁₆H₁₄Cl₂O₄ | 357.19 | Not reported | 2-OH, 4,6-OCH₃, 2,4-Cl |

Key Findings and Implications

Structural Flexibility: The hydroxy and methoxy groups at positions 2, 4, and 6 are critical for bioactivity. Substitutions at the ethanone position (e.g., phenyl, naphthyl) modulate target specificity .

Halogenation Effects: Chlorine or bromine atoms enhance stability but may reduce cytotoxicity compared to non-halogenated analogues .

Chalcone vs. Acetophenone Scaffolds: Chalcones (e.g., DiNap) exhibit superior antiviral activity, while acetophenones (e.g., Xanthoxylin) serve as intermediates in complex syntheses .

Biological Activity

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone, commonly referred to as DiNap, is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its antibacterial, antioxidant, anti-inflammatory, and anticancer effects, supported by research findings and data tables.

Chemical Structure and Properties

DiNap is characterized by the presence of a hydroxy group and two methoxy groups on a phenyl ring, along with a phenylethanone moiety. The structural formula can be represented as follows:

The biological activity of DiNap is attributed to its ability to interact with various molecular targets. Its antibacterial properties may stem from inhibiting bacterial enzymes or disrupting cell membranes. The antioxidant effects are likely due to its capacity to scavenge free radicals and reduce oxidative stress .

1. Antibacterial Activity

Research indicates that DiNap exhibits significant antibacterial properties. It has been shown to be effective against various bacterial strains, with minimum inhibitory concentrations (MIC) reported in studies:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 16 |

| Listeria monocytogenes | 16 |

These results highlight the potential of DiNap as a candidate for developing new antibacterial agents .

2. Antioxidant Activity

DiNap's antioxidant activity has been evaluated through various assays measuring its ability to scavenge free radicals. In vitro studies have demonstrated that DiNap can significantly reduce oxidative stress markers in cellular models, suggesting its utility in protecting cells from oxidative damage .

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In animal models, DiNap has shown promise in reducing inflammation markers, which may be beneficial for conditions such as arthritis and other inflammatory diseases .

4. Anticancer Activity

DiNap has also been studied for its anticancer properties. Notably, it has demonstrated cytotoxic effects in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound induced apoptosis and inhibited cell proliferation at micromolar concentrations:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Apoptosis induction |

| HepG2 | 12 | Cell cycle arrest |

These findings suggest that DiNap could serve as a lead compound for developing new anticancer therapies .

Case Studies

Several studies have explored the biological applications of DiNap:

- Study on Antibacterial Activity : A study published in MDPI evaluated the antibacterial effects of DiNap against common pathogens. Results indicated that it effectively inhibited bacterial growth at low concentrations .

- Antioxidant Evaluation : Research conducted by ACS Omega assessed the antioxidant capacity of DiNap using DPPH and ABTS assays, confirming its potential as a natural antioxidant agent .

- Anticancer Research : A comprehensive study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation and cell cycle disruption, making it a promising candidate for further development in cancer therapy .

Q & A

Q. Table 1: Optimization Parameters

| Parameter | Optimal Condition | Yield/Purity Impact |

|---|---|---|

| Reaction Time | 5–17 hours | Longer time → higher yield |

| Solvent | Acetone | Polar aprotic, inert |

| Methylation Agent | Me₂SO₄ (vs. CH₃I) | Cost-effective, efficient |

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

- X-ray Crystallography : Resolves stereochemical ambiguities. Use SHELX programs (e.g., SHELXL) for refinement, validated for small-molecule structures .

- GC/MS : Identifies fragmentation patterns (e.g., RT 35.47, AI 1667) and matches against libraries like NIST .

- NMR :

- Melting Point : Consistent with literature (78–79°C) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Answer:

Contradictions may arise from dynamic processes (e.g., keto-enol tautomerism) or crystallographic disorder:

- Dynamic NMR (DNMR) : Probe temperature-dependent shifts to detect tautomeric equilibria .

- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) vs. experimental NMR shifts to validate conformers .

- Twinned Data Refinement : Use SHELXL for high-resolution data to model disorder in crystal structures .

Example : A δH discrepancy at the 2-hydroxy position (observed vs. computed) could indicate hydrogen bonding variations in solid vs. solution states .

Advanced: What strategies are employed to study the compound’s biological activity (e.g., antiproliferative effects)?

Answer:

- In Vitro Assays :

- SAR Studies : Modify substituents (e.g., methoxy → ethoxy) to correlate structure with activity .

- Target Identification :

Advanced: How to design stability studies under varying pH and temperature conditions?

Answer:

- Forced Degradation :

- Kinetic Modeling : Apply Arrhenius equation to predict shelf-life at 25°C from accelerated (40–60°C) data .

Q. Table 2: Degradation Products

| Condition | Major Degradant | Mechanism |

|---|---|---|

| Acidic (pH 1) | Demethylated derivative | Ether cleavage |

| Alkaline (pH 13) | Quinone formation | Oxidation |

Advanced: How to address challenges in crystallizing this compound for structural studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.